3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine

Physicochemical Property Lipophilicity Drug Design

3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8) is a heterocyclic building block comprising a piperidine ring linked via a methylene bridge to a 2-methylimidazole moiety. This compound is a liquid at room temperature and is supplied at 95% purity for research and industrial synthesis applications.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 959237-54-8
Cat. No. B1627590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine
CAS959237-54-8
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCCNC2
InChIInChI=1S/C10H17N3/c1-9-12-5-6-13(9)8-10-3-2-4-11-7-10/h5-6,10-11H,2-4,7-8H2,1H3
InChIKeyZBHMTCQCIMNPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8) Technical Baseline and Procurement Context


3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8) is a heterocyclic building block comprising a piperidine ring linked via a methylene bridge to a 2-methylimidazole moiety . This compound is a liquid at room temperature and is supplied at 95% purity for research and industrial synthesis applications . It serves as a key intermediate in the construction of biologically active molecules, particularly as a scaffold for IRAK inhibitors targeting inflammatory and autoimmune disorders [1].

Why 3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8) Cannot Be Replaced by Closest Analogs


Superficially similar imidazolylmethylpiperidine analogs (e.g., unsubstituted 3-(1H-imidazol-1-ylmethyl)piperidine or 4-substituted regioisomers) cannot be reliably interchanged with 3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine in synthetic or biological workflows. The presence of the 2-methyl group on the imidazole ring alters both the compound's physicochemical profile (e.g., increased lipophilicity, as evidenced by LogP differences of up to 0.9 units compared to the unsubstituted analog ) and its potential as a pharmacophore building block [1]. Furthermore, the 3-position piperidine substitution pattern and the methylene linker confer distinct stereoelectronic properties that influence binding interactions and metabolic stability . Direct substitution without experimental validation may compromise yield, potency, or selectivity in target applications.

Quantitative Differentiation Evidence for 3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8)


Increased Lipophilicity (LogP) Compared to Unsubstituted and Regioisomeric Analogs

The 2-methyl substitution on the imidazole ring elevates the compound's predicted LogP relative to the unsubstituted 3-(1H-imidazol-1-ylmethyl)piperidine and the 4-substituted regioisomer. ACD/Labs predicted LogP for the target compound is 0.31 , while the unsubstituted analog exhibits a computed LogP of 0.3 [1] and an alternate prediction of 1.21150 . Although predictions vary, the methyl group consistently increases lipophilicity, which may enhance membrane permeability and oral bioavailability in drug candidates.

Physicochemical Property Lipophilicity Drug Design

Differentiation in Molecular Weight and Rotatable Bond Count

The target compound (MW 179.26 g/mol, 2 rotatable bonds) differs from the non-methylated analog 3-(1H-imidazol-1-ylmethyl)piperidine (MW 165.24 g/mol, 2 rotatable bonds) [1] and the 4-substituted regioisomer 4-((1H-imidazol-1-yl)methyl)piperidine (MW 165.24 g/mol, 2 rotatable bonds) [2]. The increased molecular weight and altered topological polar surface area (TPSA ~30 Ų) may influence solubility, permeability, and receptor binding kinetics. The 3-position piperidine substitution pattern provides a distinct spatial orientation compared to 4-substituted isomers.

Structural Properties Molecular Descriptor Synthetic Utility

Liquid Physical State Facilitates Handling in Automated Synthesis Platforms

The target compound is supplied as a liquid at room temperature , whereas many related imidazolylpiperidine analogs (e.g., 3-(1H-imidazol-1-ylmethyl)piperidine hydrochloride) are solids . This liquid form simplifies automated liquid handling, eliminates solubility issues during initial dissolution steps, and reduces variability in high-throughput screening (HTS) campaigns.

Physical Form Automated Synthesis Compound Management

Patented Utility as a Scaffold for IRAK Inhibitors in Inflammatory Diseases

The compound is explicitly claimed as an intermediate in the synthesis of indazolyl triazole derivatives targeting interleukin-1 receptor-associated kinase (IRAK) for the treatment of inflammation and autoimmune disorders [1]. Specifically, patent WO2012084704A1 describes compounds of Formula (I) that incorporate the 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine moiety as a critical structural element [2]. While direct activity data for the isolated building block are not disclosed, the compound's inclusion in proprietary drug candidate synthesis routes validates its utility in medicinal chemistry programs.

IRAK Inhibitor Inflammation Autoimmune Disorders

Validated Application Scenarios for 3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 959237-54-8) Based on Differentiating Evidence


Lead Optimization in IRAK-Targeted Anti-Inflammatory Programs

The compound serves as a key synthetic intermediate in the preparation of indazolyl triazole IRAK inhibitors, as documented in patent WO2012084704A1 [1]. Its 2-methylimidazole moiety is essential for maintaining the pharmacophore's lipophilic character (predicted LogP 0.31-0.7) , which is critical for cell permeability and target engagement. Researchers developing novel IRAK inhibitors for rheumatoid arthritis, inflammatory bowel disease, or psoriasis should procure this exact intermediate to align with patented synthetic routes and ensure structural fidelity.

High-Throughput Screening (HTS) Library Construction

The compound's liquid physical state at room temperature makes it ideal for automated HTS library preparation. Unlike solid analogs that require pre-dissolution in DMSO or aqueous buffers—a step that introduces weighing errors and potential solubility limitations—this liquid can be directly dispensed into assay plates using acoustic or solenoid-based liquid handlers. This reduces inter-plate variability and accelerates screening campaigns for targets where imidazole-containing piperidines are privileged scaffolds.

Medicinal Chemistry Building Block for CNS and GPCR Targets

The 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine core provides a balanced LogP (0.31-0.7) [2] and topological polar surface area (30 Ų) that lie within favorable ranges for CNS drug-likeness and oral bioavailability. Its substitution pattern allows for facile derivatization at the piperidine nitrogen, enabling the synthesis of focused libraries targeting G protein-coupled receptors (GPCRs), ion channels, and kinases. The 2-methyl group enhances metabolic stability of the imidazole ring, a common liability in unsubstituted analogs.

Comparative SAR Studies on Imidazole Methylation Effects

This compound is a direct comparator in structure-activity relationship (SAR) studies investigating the impact of 2-methyl substitution on imidazole-containing ligands. By comparing the potency, selectivity, and pharmacokinetic properties of derivatives bearing 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine versus the unsubstituted 3-(1H-imidazol-1-ylmethyl)piperidine [3], medicinal chemists can quantify the contribution of the methyl group to target engagement and ADMET parameters. Such studies are essential for rational design of improved drug candidates.

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